molecular formula C19H26Cl2N4O3 B1395651 1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride CAS No. 1172850-18-8

1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride

Cat. No.: B1395651
CAS No.: 1172850-18-8
M. Wt: 429.3 g/mol
InChI Key: UMLSEHSGWJBBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C19H26Cl2N4O3 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:
C19H26Cl2N4O3C_{19}H_{26}Cl_{2}N_{4}O_{3}
It features a piperazine moiety which is significant in pharmacology due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound may effectively reduce the growth of rapidly dividing cells such as cancer cells .
  • Kinase Inhibition : The presence of the piperazine ring suggests potential interactions with various kinases. Kinases are pivotal in regulating cellular functions through phosphorylation. Inhibitors targeting kinases like PDGFRA (platelet-derived growth factor receptor alpha) have shown promise in treating cancers .

Biological Activity and Therapeutic Potential

The biological activities of this compound have been explored in several studies:

  • Antitumor Activity : Research indicates that compounds similar to this have demonstrated significant antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against melanoma and urothelial cancer .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of specific kinases involved in inflammatory pathways suggests a potential therapeutic application in treating inflammatory diseases .
  • Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several key studies highlight the efficacy and safety profile of related compounds:

  • A study published in Journal of Medicinal Chemistry reported on a series of pyrido[2,3-d]pyrimidines that showed potent inhibitory activity against cancer cell lines. The mechanism was primarily through DHFR inhibition leading to reduced nucleotide synthesis .
  • Another investigation focused on the structure-activity relationship (SAR) of piperazine-containing drugs indicated that modifications to the piperazine ring significantly influenced the biological activity and selectivity towards certain kinases .

Data Tables

Activity Target Effect Reference
AntitumorDihydrofolate Reductase (DHFR)Inhibition of DNA synthesis
Kinase InhibitionPDGFRAReduced tumor growth
Anti-inflammatoryMAPK pathwaysDecreased inflammation
NeuroprotectiveVarious neuroreceptorsNeuroprotection

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(2-piperazin-1-ylethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.2ClH/c24-17-14-5-1-3-13-4-2-9-23(16(13)14)19(26)15(17)18(25)21-8-12-22-10-6-20-7-11-22;;/h1,3,5,20,24H,2,4,6-12H2,(H,21,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSEHSGWJBBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCCN4CCNCC4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride
Reactant of Route 4
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride
Reactant of Route 5
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.